molecular formula C8H10ClNO2 B13038424 (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol

Cat. No.: B13038424
M. Wt: 187.62 g/mol
InChI Key: YMYNFWFRFCTWEX-MRVPVSSYSA-N
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Description

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with a chlorinated phenol derivative.

    Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction.

    Hydroxyl Group Addition: The hydroxyl group is added via a hydroxylation reaction.

    Chiral Resolution: The chiral center is resolved using chiral catalysts or reagents to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents.

    Catalysts: Employing specific catalysts to enhance reaction rates.

    Purification: Implementing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the amino group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenols.

Scientific Research Applications

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-3-chlorophenol

InChI

InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m1/s1

InChI Key

YMYNFWFRFCTWEX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)Cl)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(CO)N

Origin of Product

United States

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